molecular formula C10H13Li2N5O11P2 B12387164 Guanosine 5'-diphosphate-15N5 (dilithium)

Guanosine 5'-diphosphate-15N5 (dilithium)

Cat. No.: B12387164
M. Wt: 460.1 g/mol
InChI Key: AYHHBIHQJFJWSB-HFJMTBGCSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5’-diphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into the guanosine 5’-diphosphate molecule. This process typically requires the use of labeled nitrogen sources and specific reaction conditions to ensure the successful incorporation of the isotopes .

Industrial Production Methods

Industrial production of guanosine 5’-diphosphate-15N5 (dilithium) involves large-scale synthesis techniques that ensure high purity and yield. The production process includes the use of advanced purification methods to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-diphosphate-15N5 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce guanosine 5’-diphosphate derivatives with additional oxygen atoms, while reduction reactions may yield hydrogenated derivatives .

Scientific Research Applications

Guanosine 5’-diphosphate-15N5 (dilithium) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of guanosine 5’-diphosphate-15N5 (dilithium) involves its interaction with specific molecular targets and pathways. It activates adenosine 5’-triphosphate-sensitive potassium channels, which play a role in cellular signaling and ion transport. Additionally, it modulates the interleukin-6/stat-3 pathway, which is involved in inflammatory responses and iron metabolism .

Comparison with Similar Compounds

Similar Compounds

    Guanosine 5’-diphosphate: The unlabeled version of the compound, which shares similar biological activities but lacks the nitrogen-15 isotopic labeling.

    Guanosine 5’-triphosphate: Another nucleoside diphosphate involved in cellular signaling and energy transfer.

    Adenosine 5’-diphosphate: A related compound that also plays a role in cellular energy metabolism

Uniqueness

Guanosine 5’-diphosphate-15N5 (dilithium) is unique due to its nitrogen-15 isotopic labeling, which makes it a valuable tool for tracing and quantifying biological processes. This labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a preferred choice for research applications .

Properties

Molecular Formula

C10H13Li2N5O11P2

Molecular Weight

460.1 g/mol

IUPAC Name

dilithium;[[(2R,4S,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5?,6+,9-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;;

InChI Key

AYHHBIHQJFJWSB-HFJMTBGCSA-L

Isomeric SMILES

[Li+].[Li+].C1=[15N]C2=C([15N]1[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)[15N]=C([15NH]C2=O)[15NH2]

Canonical SMILES

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

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